Methyl 7-chloro-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxylate
CAS No.:
Cat. No.: VC15939285
Molecular Formula: C10H7ClN2O3
Molecular Weight: 238.63 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C10H7ClN2O3 |
|---|---|
| Molecular Weight | 238.63 g/mol |
| IUPAC Name | methyl 7-chloro-2-oxo-1H-1,8-naphthyridine-3-carboxylate |
| Standard InChI | InChI=1S/C10H7ClN2O3/c1-16-10(15)6-4-5-2-3-7(11)12-8(5)13-9(6)14/h2-4H,1H3,(H,12,13,14) |
| Standard InChI Key | PVPBEHDVJWFOLJ-UHFFFAOYSA-N |
| Canonical SMILES | COC(=O)C1=CC2=C(NC1=O)N=C(C=C2)Cl |
Introduction
Structural Analysis and Nomenclature
The compound’s systematic name, methyl 7-chloro-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxylate, reflects its bicyclic architecture. The 1,8-naphthyridine core consists of two fused pyridine rings, with positions 1 and 8 denoting the nitrogen atoms. Key substituents include:
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Chlorine at position 7, introduced via electrophilic substitution or halogenation.
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Ketone group at position 2, contributing to hydrogen-bonding interactions in biological targets.
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Methyl ester at position 3, enhancing solubility and enabling further derivatization .
The planar structure facilitates π-π stacking with DNA or enzyme active sites, while the electron-withdrawing chlorine and ketone groups modulate electronic properties .
Synthetic Pathways
Cyclization of Nicotinate Derivatives
A pivotal route involves cyclizing methyl 2-((benzyloxy)amino)nicotinate (14) with methyl 3-chloro-3-oxopropanoate under basic conditions. This forms methyl 1-(benzyloxy)-4-hydroxy-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxylate (16), which undergoes dehydroxylation and chlorination to yield the target compound .
Reaction Conditions:
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Step 1: Benzoxylamine reacts with methyl 2-fluoronicotinate in DMSO.
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Step 2: Acylation with methyl 3-chloro-3-oxopropanoate.
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Step 3: Cyclization using sodium methoxide in methanol (66% yield over three steps) .
Halogenation of Naphthyridine Precursors
Chlorine can be introduced at position 7 using phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂). For example, treating 7-hydroxy-1,8-naphthyridine derivatives with POCl₃ at 80°C replaces the hydroxyl group with chlorine .
Key Variables:
Physicochemical Properties
The ester group at position 3 improves lipid solubility, facilitating cellular uptake, while the chlorine atom enhances stability against metabolic degradation .
Biological Activities
Anti-Inflammatory Effects
The compound downregulates proinflammatory cytokines (TNF-α, IL-6) by 40–60% at 10 μM, likely via NF-κB pathway inhibition. This dual anticancer/anti-inflammatory profile is advantageous for treating inflammation-driven malignancies .
Derivatization and Prodrug Development
The methyl ester serves as a prodrug moiety, hydrolyzing in vivo to the active carboxylic acid. Further modifications include:
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Amidation: Reacting with benzylamines to form carboxamides (e.g., 19a–c), enhancing target affinity .
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Hydrazide Formation: Condensation with hydrazines yields hydrazides for metal chelation (e.g., 7a–o in ).
Synthetic Efficiency:
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